2-chloro-7-nitro-9H-thioxanthen-9-one
Overview
Description
2-Chloro-7-nitro-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photoinitiating properties, making them valuable in various industrial applications. This compound, in particular, is characterized by the presence of a chlorine atom at the second position and a nitro group at the seventh position on the thioxanthone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-7-nitro-9H-thioxanthen-9-one typically involves the following steps:
Diazotization Reaction: Ortho-aminobenzoic acid is treated with hydrochloric acid and sodium nitrite at low temperatures (0-5°C) to form a diazonium salt.
Condensation Reaction: The diazonium salt is then reacted with para-chlorothiophenol in an alkaline medium to form 4-chlorodiphenyl sulfide-2’-carboxylic acid.
Cyclization: The resulting compound undergoes cyclization in the presence of concentrated sulfuric acid at 60-70°C to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 2-amino-7-nitro-9H-thioxanthen-9-one.
Substitution: Various substituted thioxanthones depending on the nucleophile used.
Scientific Research Applications
2-chloro-7-nitro-9H-thioxanthen-9-one has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and initiate radical formation.
Biology: Investigated for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.
Medicine: Explored for its antimicrobial properties, particularly against resistant strains of bacteria.
Industry: Utilized in the production of coatings, adhesives, and inks where controlled polymerization is required
Mechanism of Action
The mechanism of action of 2-chloro-7-nitro-9H-thioxanthen-9-one primarily involves its photoinitiating properties. Upon exposure to UV light, the compound absorbs energy and transitions to an excited state. This excited state can then transfer energy to other molecules, generating free radicals that initiate polymerization reactions. In biological systems, the excited state can interact with molecular oxygen to produce reactive oxygen species, which can damage cellular components and lead to cell death .
Comparison with Similar Compounds
- 2-Chloro-9H-thioxanthen-9-one
- 2-Methoxy-9H-thioxanthen-9-one
- 2-Ethylamino-9H-thioxanthen-9-one
Comparison:
- 2-Chloro-9H-thioxanthen-9-one: Similar in structure but lacks the nitro group, which affects its reactivity and photoinitiating properties.
- 2-Methoxy-9H-thioxanthen-9-one: Contains a methoxy group instead of a nitro group, leading to different electronic properties and reactivity.
- 2-Ethylamino-9H-thioxanthen-9-one: The presence of an ethylamino group significantly alters its chemical behavior and potential applications .
2-chloro-7-nitro-9H-thioxanthen-9-one stands out due to its unique combination of chlorine and nitro substituents, which confer distinct photoinitiating and reactive properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-7-nitrothioxanthen-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClNO3S/c14-7-1-3-11-9(5-7)13(16)10-6-8(15(17)18)2-4-12(10)19-11/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZUTEKCOUBULG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(S2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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